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E3 Ligase Ligand-linker Conjugate 99

Cereblon PROTAC CRBN binding affinity

PROTAC optimization is often stalled by unpredictable SAR where minor linker changes alter DC50 by 10x. Conjugate 99 solves this with a validated thalidomide-derived CRBN ligand and defined amine-terminated linker. - Maintains CRBN binding geometry from PDB:4CI2/4TZ4; enables reproducible ternary complex formation - Amine handle for amide coupling to target ligands; supports 24-96 variant parallel synthesis - Reference standard for comparing E3 ligase platforms (VHL/CRBN/IAP) under identical target conditions

Molecular Formula C28H37N5O6
Molecular Weight 539.6 g/mol
Cat. No. B12382686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 99
Molecular FormulaC28H37N5O6
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO
InChIInChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1
InChIKeyGFMCFPCEWFGYPB-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-Linker Conjugate 99: CRBN-Recruiting PROTAC Intermediate


E3 Ligase Ligand-linker Conjugate 99 is a bifunctional PROTAC intermediate that combines a cereblon (CRBN) E3 ligase ligand—derived from the immunomodulatory drug thalidomide—with a precisely engineered linker terminating in a reactive amine functional group . As a modular building block for targeted protein degradation (TPD) applications, this conjugate enables covalent attachment of diverse target-protein ligands via amide bond formation, circumventing the need for de novo synthesis of the entire E3 ligase-binding region during PROTAC optimization campaigns [1]. Unlike unmodified thalidomide, which exhibits relatively weak CRBN binding (Kd = 249.20 nM; IC50 = 12 nM), ligand-linker conjugates maintain the core glutarimide pharmacophore required for CRBN engagement while incorporating optimized exit vectors that preserve ternary complex formation with the DDB1-CRBN complex and the target protein [2]. This compound serves as a key synthetic intermediate for constructing PROTACs with defined linker geometries, which directly influence degradation efficiency, permeability, and cellular toxicity profiles.

1 CRBN-recruiting E3 ligase ligand core
2 Engineered linker with terminal amine handle
3 Amide coupling to target-protein ligand

Linker and Exit Vector Specificity of Conjugate 99


The common misconception that any CRBN-based ligand-linker conjugate can be freely interchanged in PROTAC synthesis disregards the non-linear relationship between linker composition and degradation potency. Systematic SAR studies demonstrate that even minor modifications to linker length—changing by as few as two atoms—can alter observed DC50 values by an order of magnitude or more, while linker polarity and rigidity directly modulate cellular permeability independent of target protein binding affinity [1]. Critically, the exit vector from the thalidomide glutarimide ring onto the linker determines the spatial orientation of the ternary complex; suboptimal geometries result in impaired ubiquitination despite preserved binary binding to both CRBN and the protein of interest [2]. Substituting Conjugate 99 with a different CRBN ligand-linker conjugate (e.g., pomalidomide-based analogs with shorter PEG linkers) introduces uncontrolled variables—altered CRBN binding affinity (pomalidomide IC50 = 63.1–83 nM vs thalidomide Kd = 249.20 nM), modified linker length, and divergent exit chemistry—that require complete re-optimization of the entire PROTAC series [3]. For reproducible degradation studies and scalable PROTAC development, the defined architecture of Conjugate 99 provides a validated starting point whose SAR is both documented and reproducible.

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CRBN binding affinity differs across ligand cores (thalidomide vs pomalidomide); substituting the conjugate may shift degradation selectivity and neosubstrate profiles.

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Linker length and polarity variations alter degradation potency and cellular permeability independently of target binding, requiring full SAR re-optimization.

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Exit vector geometry from the glutarimide ring dictates ternary complex formation; alternative conjugates may impair ubiquitination despite preserved binary binding.

Key Evidence for Conjugate 99 Differentiation


Moderate CRBN Affinity Enables Controlled PROTAC Optimization

The thalidomide-derived CRBN ligand within Conjugate 99 binds human DDB1-CRBN with a dissociation constant (Kd) of 249.20 nM and an IC50 of 12 nM as determined by competitive AlphaScreen displacement assays [1]. In comparison, pomalidomide exhibits approximately 3–4-fold tighter CRBN binding (IC50 = 63.1 nM) while lenalidomide shows substantially weaker affinity (IC50 = 1,500 nM) [2]. This intermediate affinity positions Conjugate 99-derived PROTACs in a favorable window: sufficient CRBN engagement to drive productive ternary complex formation without the heightened neosubstrate degradation promiscuity associated with ultra-high-affinity IMiD-based ligands [3].

CRBN affinity
Context-dependent
Thalidomide Kd: 249.20 nM, IC50: 12 nM
Pomalidomide IC50: 63.1 nM; Lenalidomide IC50: 1,500 nM
Intermediate affinity supports controlled CRBN engagement without excessive neosubstrate degradation risk.
Competitive AlphaScreen; cross-study comparison. Verify in target cellular context.
Cereblon PROTAC CRBN binding affinity

Linker Geometry Determines PROTAC Degradation Efficiency

Comprehensive linker SAR analysis across multiple PROTAC series reveals that degradation potency (DC50) varies by 10- to 100-fold as a function of linker length and composition alone, independent of binary binding affinities to CRBN or the target protein [1]. In a systematic study of MK-5108-derived PROTACs exploring thalidomide-based linker variants, the optimal conjugate yielded DC50 values of 3.9 nM with Dmax of 89%, while suboptimal linker geometries produced DC50 values exceeding 300 nM [2]. This dramatic variation underscores that the specific linker geometry of Conjugate 99—its precise atomic composition and exit vector from the thalidomide C5 position—cannot be substituted with arbitrary CRBN-linker conjugates without undertaking de novo SAR optimization, which typically requires 4–6 months of synthesis and biological evaluation per series [3].

Linker SAR impact
Class-level
Optimal conjugate DC50: 3.9 nM (Dmax 89%) vs suboptimal >300 nM
≥77-fold variation solely from linker geometry
Defined linker architecture prevents uncontrolled degradation potency shifts during PROTAC assembly.
AURKA cell-based degradation; 24h treatment. Class-level inference across series.
linker SAR PROTAC optimization ternary complex

CRBN- vs VHL-Recruiting PROTACs in Hematopoietic Cells

Direct head-to-head comparison of CRBN-recruiting versus VHL-recruiting PROTACs targeting Wee1 kinase reveals that CRBN-based degraders achieve superior degradation depth with reduced hook effect at therapeutic concentrations (100 nM to 10 μM) relative to their VHL counterparts [1]. While VHL-based PROTACs exhibit greater target selectivity and reduced off-target degradation due to VHL's more restricted substrate recognition domain, CRBN-based degraders benefit from higher E3 ligase abundance in hematopoietic cells and faster catalytic turnover rates, making them particularly effective for oncology targets expressed in blood-derived cell lineages [2]. The choice of Conjugate 99 (CRBN-based) over a VHL-based conjugate is therefore indicated when deep degradation in hematologic or immune cell contexts is prioritized over absolute isoform selectivity [3].

E3 ligase platform
Head-to-head
CRBN-PROTACs sustain degradation across 100 nM–10 µM with reduced hook effect vs VHL
CRBN-based degraders maintain deeper target knockdown in hematopoietic cells
Supports CRBN selection when deep degradation in blood-lineage models is prioritized over isoform selectivity.
Wee1 degradation in cancer cell lines. Hook effect profiling context.
CRBN vs VHL E3 ligase selection tissue specificity

Linker Polarity Impacts PROTAC Cellular Permeability

Direct-to-biology evaluation of 47 linker variants across multiple PROTAC scaffolds demonstrates that linker composition—specifically the balance of PEG units versus alkyl chains—alters cellular permeability by up to 30-fold, with corresponding effects on apparent degradation potency that are unrelated to ternary complex formation efficiency [1]. PROTACs incorporating PEG-rich linkers exhibit improved aqueous solubility (≥2 mg/mL in PBS vs <0.2 mg/mL for alkyl-dominated linkers) but reduced passive membrane diffusion, while alkyl linkers enhance permeability at the cost of increased aggregation and non-specific protein binding [2]. The optimized linker within Conjugate 99 balances these competing physicochemical demands, providing a starting geometry that minimizes the need for extensive solubility and permeability re-optimization during later-stage development .

Permeability driver
Cross-study comparable
PEG-rich linker Papp 0.5–2.0 × 10⁻⁶ cm/s vs alkyl linker 5–15 × 10⁻⁶ cm/s
3- to 30-fold permeability difference across linker types
Linker polarity strongly influences intracellular PROTAC concentration and assay reproducibility.
Caco-2 monolayer assay; 2h incubation. Reported permeability context.
PROTAC permeability linker SAR cellular uptake

Conjugate 99 Applications in Targeted Protein Degradation


Parallel PROTAC Synthesis for Linker SAR Studies

Conjugate 99 is optimized for high-throughput PROTAC library construction via amide coupling to carboxylic acid-containing target protein ligands. This enables parallel synthesis of 24–96 PROTAC variants in single synthetic batches, accelerating linker length and composition SAR studies [1]. The defined CRBN-recruiting architecture is particularly suited for degradation of nuclear oncoproteins (e.g., BRD4, androgen receptor) where CRBN's nuclear localization and high expression in tumor cells provide a mechanistic advantage over cytoplasm-restricted E3 ligases [2].

CRBN-Dependent Degradation in Hematologic Cancer Models

Given CRBN's elevated expression in hematopoietic lineages, Conjugate 99-derived PROTACs demonstrate maximal degradation efficiency in multiple myeloma, leukemia, and lymphoma cell lines [1]. Researchers targeting B-cell malignancies or myeloid neoplasms can leverage this tissue-specific E3 ligase abundance to achieve deeper target knockdown at lower PROTAC concentrations compared to VHL-based systems, with reduced hook effect across clinically relevant concentration ranges (100 nM–10 μM) [2].

Ternary Complex Structural and Biophysical Characterization

The thalidomide-derived CRBN ligand within Conjugate 99 is structurally validated in multiple high-resolution ternary complex crystal structures (PDB: 4CI2, 4TZ4, 5FQD), enabling rational design of linker attachment points and exit vectors based on established CRBN-DDB1 binding geometry [1]. This structural information facilitates computational modeling of ternary complex formation prior to synthesis, reducing the number of PROTAC variants required for experimental validation and enabling structure-guided optimization of linker length [2].

Comparative E3 Ligase Recruitment: CRBN, VHL, IAP

As a well-characterized CRBN-recruiting building block, Conjugate 99 serves as a reference standard for systematic comparisons of degradation efficiency, selectivity, and kinetic profiles across different E3 ligase platforms [1]. Using Conjugate 99 alongside VHL- and IAP-based ligand-linker conjugates enables direct assessment of ligase-dependent degradation parameters—including Dmax, DC50, hook effect magnitude, and neosubstrate degradation promiscuity—under identical target protein ligand conditions [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis and linker SAR
Amine-reactive handle for modular ligand conjugation
Linker SAR reproducibility across parallel synthesis batches
Hematopoietic cell-line degradation studies
CRBN tissue expression context
Degradation depth and hook effect in blood-derived cancer models
Ternary complex structural modeling
Validated CRBN-DDB1 binding geometry
In silico docking accuracy for linker length optimization
E3 ligase platform comparison
Reference CRBN-recruiting building block
Ligase-dependent degradation parameter benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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